N1-(furan-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-14-5-7-16(8-6-14)29(25,26)22-9-3-11-28-17(22)13-21-19(24)18(23)20-12-15-4-2-10-27-15/h2,4-8,10,17H,3,9,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRSTSDUVRZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(furan-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (CAS No. 869071-42-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O6S, with a molecular weight of approximately 421.47 g/mol. The compound features a furan ring and an oxazinan moiety, which are critical for its biological interaction profiles.
Research indicates that compounds with structural similarities to this compound may exhibit antitumor activity through multiple mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is vital for their use as anticancer agents .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For example, IC50 values for related compounds ranged from 4.47 to 52.8 μM against human ovarian and breast cancer cells .
Cytotoxicity Assays
A summary of cytotoxicity data for this compound and structurally related compounds is presented below:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4d | A2780 | 4.47 | Tubulin Inhibition |
| 5c | MCF-7 | 52.8 | Tubulin Inhibition |
| 5g | A2780/RCIS | 25.0 | Tubulin Inhibition |
Study on Anticancer Activity
In a study focused on the synthesis and evaluation of oxazinonaphthalene derivatives, it was found that certain analogs exhibited strong cytotoxic effects against multiple cancer cell lines. The study highlighted the role of structural modifications in enhancing biological activity, suggesting that the incorporation of furan and oxazinan rings could be beneficial for developing new anticancer agents .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding interactions of this compound with tubulin. These studies indicate a potential binding affinity that supports the observed cytotoxic effects, providing insights into how structural features contribute to biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that oxalamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N1-(furan-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide have shown promising activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 μM. The mechanism of action is believed to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair, leading to apoptosis in cancer cells.
Antioxidant Properties
The compound has demonstrated antioxidant activity through various assays such as DPPH and FRAP methods. The hydroxyl group present in the structure plays a crucial role in stabilizing free radicals, thereby protecting cells from oxidative stress. This property suggests potential therapeutic applications in preventing oxidative damage associated with various diseases.
Biological Research
Mechanisms of Action
The biological activity of this compound is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II.
- Oxidative Stress Modulation : Enhancing antioxidant defenses within cells may reduce oxidative stress-induced damage.
Material Science
Polymeric Applications
Due to its unique chemical structure, this compound can be utilized in the development of novel polymeric materials with specific properties. The incorporation of oxalamide groups into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications.
Case Studies and Research Findings
A recent study focused on synthesizing various oxalamide derivatives, including this compound. Key findings include:
- Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
- Antioxidant Assays : Significant scavenging ability against DPPH radicals was observed.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The oxalamide class exhibits diverse bioactivities depending on substituents. Below is a detailed comparison with key analogs:
Functional and Structural Analogues
Key Comparative Insights
- Bioactivity: The target compound’s tosyl-oxazinan group is structurally distinct from S336’s pyridyl-ethyl and dimethoxybenzyl groups. The furan ring in the target compound may enhance binding to aromatic receptors or enzymes, similar to how S336’s dimethoxybenzyl group interacts with umami taste receptors (hTAS1R1/hTAS1R3) .
Metabolism :
- Oxalamides like S336 and the target compound resist amide bond hydrolysis, as observed in hepatocyte studies . However, substituents dictate alternative metabolic pathways. For example, S336 undergoes rapid hepatic metabolism unrelated to its amide bonds, while the target compound’s tosyl group may undergo sulfonamide cleavage.
Synthetic Complexity :
- The target compound’s tosyl-oxazinan moiety requires multi-step synthesis, comparable to the azetidinyl oxalamides in and . These syntheses often involve nucleophilic substitutions or cyclization reactions .
Q & A
Q. What are the optimal synthetic routes for preparing N1-(furan-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide?
- Methodological Answer : A validated route involves coupling furan-2-ylmethylamine derivatives with functionalized oxazinan-tosyl intermediates. Key steps include:
- Step 1 : Activation of chloroacetyl chloride in 1,4-dioxane with triethylamine (TEA) as a base at 10°C, followed by dropwise addition to the amine precursor (e.g., furan-2-ylmethylamine derivatives). Stirring for 6 hours ensures complete acylation .
- Step 2 : Recrystallization of the crude product from chloroform to isolate the oxalamide core .
- Alternative : Pd/NiO-catalyzed reductive amination under hydrogen can introduce the furan-2-ylmethyl group efficiently (95% yield) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like Ar-H (≈3000 cm⁻¹), N-H (≈3300 cm⁻¹), and C=O (≈1680 cm⁻¹). Beta-lactam C-Cl stretches (≈750 cm⁻¹) confirm structural motifs .
- NMR Analysis :
- ¹H-NMR : Probes hydrogen environments (e.g., methylene protons adjacent to oxazinan-tosyl groups at δ 3.5–4.5 ppm; furan aromatic protons at δ 6.2–7.4 ppm) .
- ¹³C-NMR : Assigns carbonyl carbons (≈165–170 ppm) and quaternary carbons in the oxazinan ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Pd/NiO demonstrates high efficiency in reductive amination (e.g., 95% yield for N-(furan-2-ylmethyl)aniline) . Compare with Rh catalysts for carbenoid transfer in tosyl-triazole reactions .
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance acylation kinetics, while chloroform aids recrystallization .
- Temperature Control : Maintaining 10°C during chloroacetyl chloride addition minimizes side reactions (e.g., hydrolysis) .
Q. What computational strategies predict the compound’s biological interactions or stability?
- Methodological Answer :
- Docking Studies : Use PubChem-derived analogs (e.g., N1-cyclopentyl-N2-(tetrahydroquinolinyl)oxalamide) to model interactions with biological targets like kinases or GPCRs .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity with thiols or nucleophiles in biological systems .
Q. How does the tosyl-oxazinan moiety influence the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : The tosyl group enhances lipophilicity (logP ≈2.5–3.0), while oxazinan’s nitrogen lone pairs enable hydrogen bonding in polar solvents .
- Stability : Tosyl protection prevents oxazinan ring opening under acidic conditions, confirmed by pH stability assays (pH 2–10) .
Experimental Design & Data Analysis
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹³C-NMR shifts with computed values (e.g., via ACD/Labs or Gaussian) for ambiguous carbons .
- 2D NMR : Use HSQC and HMBC to assign coupling between furan protons and oxazinan methyl groups, resolving overlapping signals .
Q. What in vitro assays are suitable for evaluating biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
